5-[(3-ethoxypropyl)amino]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[(3-ETHOXYPROPYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features an oxazole ring, a fluorophenyl group, and an ethoxypropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-ETHOXYPROPYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(3-ETHOXYPROPYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amines or alcohols .
Scientific Research Applications
5-[(3-ETHOXYPROPYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-[(3-ETHOXYPROPYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives, such as:
- 5-[(3-ETHOXYPROPYL)AMINO]-2-(PHENOXYMETHYL)-1,3-OXAZOLE-4-CARBONITRILE
- 5-[(3-ETHOXYPROPYL)AMINO]-2-(PHENYL)-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
What sets 5-[(3-ETHOXYPROPYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and biological activity compared to other oxazole derivatives .
Properties
Molecular Formula |
C17H18FN3O2 |
---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
5-(3-ethoxypropylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H18FN3O2/c1-2-22-11-3-10-20-17-15(12-19)21-16(23-17)9-6-13-4-7-14(18)8-5-13/h4-9,20H,2-3,10-11H2,1H3/b9-6+ |
InChI Key |
IZZKCZADYYKGGQ-RMKNXTFCSA-N |
Isomeric SMILES |
CCOCCCNC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)F)C#N |
Canonical SMILES |
CCOCCCNC1=C(N=C(O1)C=CC2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
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